molecular formula C15H20N2O4 B12963038 tert-Butyl 3,3-dimethyl-5-nitroindoline-1-carboxylate

tert-Butyl 3,3-dimethyl-5-nitroindoline-1-carboxylate

Cat. No.: B12963038
M. Wt: 292.33 g/mol
InChI Key: TXGYRCPTQJIBMD-UHFFFAOYSA-N
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Description

tert-Butyl 3,3-dimethyl-5-nitroindoline-1-carboxylate is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl group, a nitro group, and a carboxylate group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3,3-dimethyl-5-nitroindoline-1-carboxylate typically involves the nitration of an indoline precursor followed by the introduction of the tert-butyl and carboxylate groups. Common reagents used in the synthesis include nitric acid for nitration and tert-butyl chloroformate for the introduction of the tert-butyl group. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3,3-dimethyl-5-nitroindoline-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Esterification: The carboxylate group can participate in esterification reactions to form different esters.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, with solvents like dimethylformamide (DMF).

    Esterification: Alcohols and acid catalysts like sulfuric acid.

Major Products Formed:

    Reduction: 3,3-dimethyl-5-aminoindoline-1-carboxylate.

    Substitution: Various substituted indoline derivatives depending on the nucleophile used.

    Esterification: Different esters of indoline-1-carboxylate.

Scientific Research Applications

tert-Butyl 3,3-dimethyl-5-nitroindoline-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-dimethyl-5-nitroindoline-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological macromolecules such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

  • tert-Butyl 3,3-dimethylindoline-1-carboxylate
  • tert-Butyl 5-nitroindoline-1-carboxylate
  • tert-Butyl 3,3-dimethyl-5-aminoindoline-1-carboxylate

Comparison: tert-Butyl 3,3-dimethyl-5-nitroindoline-1-carboxylate is unique due to the presence of both the nitro and tert-butyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 3,3-dimethyl-5-nitro-2H-indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-14(2,3)21-13(18)16-9-15(4,5)11-8-10(17(19)20)6-7-12(11)16/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGYRCPTQJIBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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